4-硝基吲哚-2-酮

概述

描述

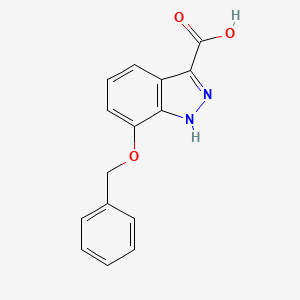

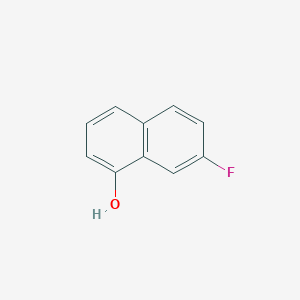

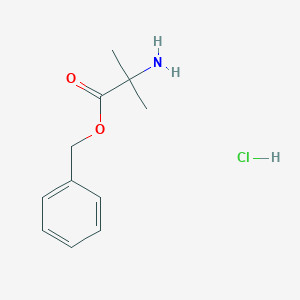

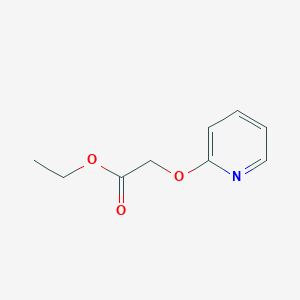

4-Nitroindolin-2-one is a chemical compound with the molecular formula C8H6N2O3 . It is also known by other names such as 4-NITROOXINDOLE, 4-Nitrooxidole, 4-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE, and others .

Synthesis Analysis

In a study, 11 indolin-2-one compounds were synthesized, and a hybrid of indolin-2-one and nitroimidazole was found to be effective on Staphylococcus aureus strains . Six derivatives of this compound were further designed and synthesized to enhance its efficacy .

Molecular Structure Analysis

The molecular weight of 4-Nitroindolin-2-one is 178.14 g/mol . The IUPAC name is 4-nitro-1,3-dihydroindol-2-one . The InChI is InChI=1S/C8H6N2O3/c11-8-4-5-6 (9-8)2-1-3-7 (5)10 (12)13/h1-3H,4H2, (H,9,11) .

Chemical Reactions Analysis

A hybrid of indolin-2-one and nitroimidazole was found to exhibit remarkable antibacterial activities with a low MIC value against MRSA ATCC 33591 . This molecule demonstrated its potency on Gram-negative bacteria and VRE strain .

Physical And Chemical Properties Analysis

The computed properties of 4-Nitroindolin-2-one include a molecular weight of 178.14 g/mol, XLogP3-AA of 0.6, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 3, Rotatable Bond Count of 0, Exact Mass of 178.03784206 g/mol, Monoisotopic Mass of 178.03784206 g/mol, Topological Polar Surface Area of 74.9 Ų, Heavy Atom Count of 13, Formal Charge of 0, Complexity of 248 .

科学研究应用

光解效率和神经活性氨基酸

4-硝基吲哚-2-酮衍生物,如1-酰基-7-硝基吲哚,对于光敏前体,特别是神经活性氨基酸的羧酸具有重要意义。研究表明,位于4位的取代基,如4-甲氧基,可以增强光解效率,在水溶液中释放神经活性氨基酸至关重要(Papageorgiou & Corrie, 2000)。

增强生物实验中的光释放效率

通过连接苯酚三重态敏化天线,可以增强1-酰基-7-硝基吲哚在快速释放羧酸,如L-谷氨酸方面的有效性。这种改进在涉及快速释放神经活性氨基酸的生物实验中尤为显著(Papageorgiou, Ogden, & Corrie, 2004)。

在DNA损伤和修复研究中的应用

4-硝基吲哚-2-酮相关化合物,如4-硝基喹啉-1-氧化物,在遗传研究中扮演着重要的致突变剂角色。它们已被广泛用于理解像秃鹰曲霉这样的生物体中的DNA损伤和修复机制(Downes et al., 2014)。

在材料工程中的应用

N-酰基-7-硝基吲哚在材料工程中被用于特别是在光解含有7-硝基吲哚单元的多肽中。这对于改变材料中的分子组成至关重要,可能有益于微结构制造(Hatch et al., 2016)。

抗菌和抗炎性能

5-硝基吲哚-2-酮衍生物显示出显著的抗菌、抗炎和抗痛活性。这对于类似三唑、吡唑、噁二嗪、噁二唑和糖基脲-5-硝基吲哚-2-酮这样的化合物尤为重要(Bassyouni et al., 2012)。

活性系统中的EPR氧测定

与4-硝基吲哚-2-酮相关的异吲哚氮氧自由基被用于电子顺磁共振(EPR)氧测定,以研究分子运动和细胞内氧气等方面。由于其较低的细胞毒性和细胞中适度的代谢速率,它们备受青睐(Shen et al., 2002)。

作用机制

Target of Action

The primary target of 4-Nitroindolin-2-one is Topoisomerase IV , an essential enzyme for DNA replication . This enzyme plays a crucial role in the separation of replicated DNA, thereby ensuring proper cell division.

Mode of Action

4-Nitroindolin-2-one interacts with its target, Topoisomerase IV, by inhibiting its function. This inhibition is comparable to the action of ciprofloxacin, a known inhibitor of this enzyme . The compound also exhibits a dual mode of action. Firstly, it directly inhibits Topoisomerase IV, and secondly, it follows the classic nitroimidazole mode of action of reductive bioactivation leading to damaging reactive species .

Biochemical Pathways

The compound affects the DNA replication pathway by inhibiting Topoisomerase IV. This results in DNA damage, as indicated by the upregulation of bacteriophage-associated proteins .

Pharmacokinetics

It is known that the compound has significantly increased redox potentials compared to classic 5-nitroimidazoles such as metronidazole, which facilitates in vivo reduction . This suggests that the compound may have good bioavailability.

Result of Action

The result of 4-Nitroindolin-2-one’s action is the inhibition of DNA replication due to the disruption of Topoisomerase IV’s function. This leads to DNA damage and ultimately, cell death . The compound has shown potent activities against both aerobic and anaerobic bacteria .

Action Environment

The action of 4-Nitroindolin-2-one is influenced by the presence or absence of oxygen. The compound is effective against anaerobic bacteria, where the nitro group is reduced in vivo to form reactive radicals that damage DNA and proteins . Unexpectedly, the compound also exhibits potent activities against aerobic bacteria, suggesting a different, yet undiscovered mode of action .

生化分析

Biochemical Properties

4-Nitroindolin-2-one plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been found to interact with topoisomerase IV, an essential enzyme for DNA replication in bacteria . This interaction inhibits the enzyme’s activity, leading to the disruption of DNA replication and ultimately bacterial cell death. Additionally, 4-Nitroindolin-2-one exhibits redox activity, which contributes to its ability to generate reactive oxygen species that can damage cellular components .

Cellular Effects

The effects of 4-Nitroindolin-2-one on various cell types and cellular processes are profound. In bacterial cells, it induces DNA damage by inhibiting topoisomerase IV and generating reactive oxygen species . This leads to the upregulation of bacteriophage-associated proteins, indicative of DNA damage response . In mammalian cells, 4-Nitroindolin-2-one has shown potential antitumor activity by inhibiting protein-tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and survival .

Molecular Mechanism

At the molecular level, 4-Nitroindolin-2-one exerts its effects through a dual mode of action. Firstly, it directly inhibits topoisomerase IV, preventing the decatenation of DNA during replication . Secondly, it undergoes reductive bioactivation, leading to the formation of reactive radicals that cause oxidative stress and damage to cellular components . This dual mechanism not only enhances its antibacterial activity but also reduces the likelihood of resistance development.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Nitroindolin-2-one change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . In in vitro studies, the antibacterial effects of 4-Nitroindolin-2-one are observed within hours of treatment, with significant bacterial cell death occurring within 24 hours . Long-term studies in vivo have shown that repeated administration can lead to sustained antibacterial effects without significant resistance development .

Dosage Effects in Animal Models

The effects of 4-Nitroindolin-2-one vary with different dosages in animal models. At low doses, it effectively inhibits bacterial growth without causing significant toxicity . At higher doses, it can induce toxic effects, including oxidative stress and damage to host tissues . Threshold effects have been observed, where doses above a certain level lead to a rapid increase in adverse effects, highlighting the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

4-Nitroindolin-2-one is involved in several metabolic pathways. It undergoes enzymatic reduction, leading to the formation of reactive intermediates that interact with cellular metabolites . These interactions can alter metabolic flux and affect the levels of various metabolites. The compound also interacts with enzymes involved in oxidative stress response, further influencing cellular metabolism .

Transport and Distribution

Within cells and tissues, 4-Nitroindolin-2-one is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as bacterial cells or tumor tissues. The compound’s distribution is influenced by its redox properties, which can affect its accumulation in different cellular compartments .

Subcellular Localization

The subcellular localization of 4-Nitroindolin-2-one is critical for its activity. It is directed to specific compartments within cells through targeting signals and post-translational modifications . In bacterial cells, it localizes to the nucleoid region, where it interacts with topoisomerase IV . In mammalian cells, it can accumulate in the cytoplasm and nucleus, where it exerts its antitumor effects by inhibiting protein-tyrosine kinases .

属性

IUPAC Name |

4-nitro-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c11-8-4-5-6(9-8)2-1-3-7(5)10(12)13/h1-3H,4H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNBQKWDTXBXIID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2[N+](=O)[O-])NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60616803 | |

| Record name | 4-Nitro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60616803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61394-51-2 | |

| Record name | 4-Nitro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60616803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-((1H-benzo[d]imidazol-2-yl)thio)propan-2-amine hydrochloride](/img/structure/B1342866.png)